Propargyl-PEG4-S-PEG4-acid
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Overview
Description
Propargyl-PEG4-S-PEG4-acid: is a polyethylene glycol (PEG) derivative that contains a propargyl group and a terminal carboxylic acid. This compound is widely used as a linker in various chemical and biological applications due to its ability to form stable amide bonds and triazole linkages through click chemistry . The hydrophilic PEG spacer enhances its solubility in aqueous media, making it suitable for a range of applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: Propargyl-PEG4-S-PEG4-acid is synthesized through a series of chemical reactions involving the introduction of a propargyl group and a terminal carboxylic acid to a PEG backbone. The synthesis typically involves the following steps:
Activation of PEG: The PEG backbone is activated using reagents such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to introduce reactive sites.
Introduction of Propargyl Group: The activated PEG is then reacted with propargyl bromide or propargyl alcohol in the presence of a base such as triethylamine to introduce the propargyl group.
Introduction of Carboxylic Acid:
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions:
Click Chemistry: Propargyl-PEG4-S-PEG4-acid undergoes copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions with azide-bearing compounds to form stable triazole linkages
Amide Bond Formation: The terminal carboxylic acid group can react with primary amine groups in the presence of activators such as EDC or HATU to form stable amide bonds
Common Reagents and Conditions:
Copper Catalysts: Used in CuAAC reactions to facilitate the formation of triazole linkages.
Activators: EDC, HATU, or DCC are commonly used to activate the carboxylic acid group for amide bond formation
Major Products:
Triazole Linkages: Formed through CuAAC reactions with azide-bearing compounds.
Amide Bonds: Formed through reactions with primary amine groups.
Scientific Research Applications
Chemistry: Propargyl-PEG4-S-PEG4-acid is used as a linker in the synthesis of complex molecules, including proteolysis-targeting chimeras (PROTACs) and antibody-drug conjugates . Its ability to form stable linkages makes it valuable in the development of targeted therapies and drug delivery systems .
Biology: In biological research, this compound is used for bioconjugation and labeling of biomolecules. The hydrophilic PEG spacer enhances solubility and reduces non-specific interactions, making it suitable for use in various biological assays .
Medicine: this compound is employed in the development of targeted therapies, including PROTACs, which selectively degrade target proteins through the ubiquitin-proteasome system . Its use in drug delivery systems helps improve the efficacy and specificity of therapeutic agents .
Industry: In industrial applications, this compound is used in the synthesis of functional materials and polymers. Its ability to form stable linkages and enhance solubility makes it valuable in the production of advanced materials .
Mechanism of Action
Molecular Targets and Pathways: Propargyl-PEG4-S-PEG4-acid exerts its effects through the formation of stable linkages with target molecules. The propargyl group undergoes CuAAC reactions with azide-bearing compounds, forming triazole linkages that are stable and biocompatible . The terminal carboxylic acid group reacts with primary amine groups to form amide bonds, facilitating the conjugation of various biomolecules .
Comparison with Similar Compounds
Propargyl-PEG4-acid: Contains a propargyl group and a terminal carboxylic acid but lacks the additional PEG spacer.
Propargyl-PEG4-NHS: Contains a propargyl group and an N-hydroxysuccinimide (NHS) ester, which is used for amine-reactive conjugation.
Uniqueness: Propargyl-PEG4-S-PEG4-acid is unique due to its dual functionality, allowing it to form both triazole linkages and amide bonds. The presence of the PEG spacer enhances solubility and reduces non-specific interactions, making it more versatile and effective in various applications compared to similar compounds .
Properties
IUPAC Name |
3-[2-[2-[2-[2-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethylsulfanyl]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H40O10S/c1-2-4-25-6-8-27-10-12-29-14-16-31-18-20-33-21-19-32-17-15-30-13-11-28-9-7-26-5-3-22(23)24/h1H,3-21H2,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVWMBQWXZOTYHL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOCCOCCOCCOCCSCCOCCOCCOCCOCCC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H40O10S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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